molecular formula C15H27N3O3 B13492759 tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B13492759
M. Wt: 297.39 g/mol
InChI Key: ZLHYIUKQLRZKRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a piperazine-1-carbonyl substituent at the (2S)-position of the piperidine ring.

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

ZLHYIUKQLRZKRV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)N2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine and piperazine derivatives under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine or piperazine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex molecules

Biology: The compound is used in biological research to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in drug discovery and development.

Medicine: In medicine, this compound is an intermediate in the synthesis of pharmaceuticals. It is used to create drugs that target specific receptors or enzymes, contributing to the treatment of various diseases.

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • tert-Butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate (HA-7573): This positional isomer substitutes the piperazine-carbonyl group at the 4-position of piperidine instead of the 2S-position.
  • tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate :
    Replaces the piperazine-carbonyl group with a hydroxymethyl substituent. The absence of the piperazine ring reduces hydrogen-bonding capacity but increases hydrophobicity, making this derivative more suited for blood-brain barrier penetration in CNS-targeting drugs .

  • tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate :
    Substitutes the carbonyl group with a cyclopropyl ring. This modification introduces steric bulk and electron-rich character, altering reactivity in cross-coupling reactions or interactions with enzymatic active sites .

Stereochemical Analogs

  • tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate :
    The addition of a 4-hydroxy and 2-methyl group creates a rigid, polar scaffold. This stereochemistry is critical for chiral recognition in asymmetric catalysis or enantioselective binding .

Piperazine vs. Piperidine Hybrids

  • tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate :
    Incorporates a pyridine-oxadiazole heterocycle, enhancing π-π stacking and metal-coordination properties. Such derivatives are common in kinase inhibitors .

Key Reactivity Differences :

  • Piperazine-carbonyl derivatives undergo nucleophilic acyl substitution more readily than hydroxymethyl or cyclopropyl analogs.
  • The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), while cyclopropyl or oxadiazole substituents require specialized deprotection strategies .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C15H27N3O3 297.40 g/mol Chiral (2S), Boc-protected, piperazine-carbonyl
HA-7573 C15H27N3O3 297.40 g/mol 4-substituted isomer
(2S)-2-Hydroxymethyl derivative C11H21NO3 215.29 g/mol Hydrophilic, reduced steric bulk
2-Cyclopropylpiperazine analog C12H21N3O2 239.32 g/mol Electron-rich, sterically hindered

Biological Activity

Tert-butyl (2S)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H27N3O3
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 887587-18-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of specific kinases involved in tumor proliferation.

For instance, a study highlighted that piperidine derivatives could effectively inhibit IKKβ, a key regulator in the NF-κB signaling pathway, which is often upregulated in cancers. This inhibition leads to reduced inflammation and tumor progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it exhibits significant inhibitory effects against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria were found to be low, indicating potent antibacterial activity .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to this compound induced higher rates of apoptosis compared to standard treatments like bleomycin. The study concluded that the three-dimensional structure of these compounds enhances their interaction with target proteins involved in cancer cell survival .

Case Study 2: Antimicrobial Testing

In another investigation, a series of piperazine derivatives were tested for their antibacterial properties. The results demonstrated that this compound exhibited low nanomolar IC50 values against DNA gyrase from E. coli, suggesting a dual mechanism involving both enzyme inhibition and direct bacterial cell wall disruption .

Table 1: Biological Activity Summary

Activity TypeTargetAssay TypeResult
AnticancerFaDu Tumor CellsCytotoxicityHigher apoptosis than bleomycin
AntimicrobialE. coli DNA GyraseIC50 MeasurementIC50 < 32 nM
AntimicrobialStaphylococcus aureusMIC MeasurementMIC < 100 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.